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Compound of Interest

(S)-4-Isopropyloxazolidine-2-
Compound Name:
thione

Cat. No.: B033593

An In-depth Technical Guide to (S)-4-
Isopropyloxazolidine-2-thione

(S)-4-Isopropyloxazolidine-2-thione, a chiral heterocyclic compound, is a valuable asset in
the field of organic synthesis. This technical guide provides a comprehensive overview of its
physical and chemical properties, detailed experimental protocols for its synthesis and
application, and an exploration of its reactivity. This document is intended for researchers,
scientists, and professionals in drug development and fine chemical synthesis.

Core Properties

(S)-4-Isopropyloxazolidine-2-thione is a white to off-white solid at room temperature. Its
structure features a five-membered oxazolidine ring with a sulfur atom double-bonded to the
C2 carbon, and an isopropyl group at the C4 position, conferring chirality to the molecule.

A summary of the key physical and chemical properties is presented in the table below.
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Property Value
Molecular Formula CeH1:NOS
Molecular Weight 145.23 g/mol
CAS Number 84272-19-5
IUPAC Name (4S)-4-(1-methylethyl)-1,3-oxazolidine-2-thione
Melting Point 84-85 °C
Appearance White to off-white solid
Good solubility in most organic solvents like
Solubility chloroform, dichloromethane, and ethyl acetate.

Limited solubility in water.

Optical Rotation

[0]1°D -18.7 (c 0.38, CHCI3)[1]

The spectral data provides confirmation of the compound's structure.

1H NMR (CDCls):

Chemical Shift Multiplicity Integration Assignment
(ppm)
~4.3 m 1H H-4
~4.1 t 1H H-5a
~3.6 dd 1H H-5b
~2.4 m 1H CH (isopropyl)
~1.0 d 3H CHs (isopropyl)
~0.9 d 3H CHs (isopropyl)
~8.0 brs 1H NH

13C NMR (CDCls):
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Chemical Shift (ppm) Assighment
~190 C=S (C-2)

~70 O-CHz (C-5)
~60 N-CH (C-4)
~30 CH (isopropyl)
~18 CHs (isopropyl)
~17 CHs (isopropyl)

FT-IR (KBr, cm~1):

Wavenumber (cm—?) Assignment

~3200 N-H stretch

~2960 C-H stretch (aliphatic)
~1226 C=S stretch[2]

~1150 C-O-C stretch

Mass Spectrometry (El):

m/z Assighment
145 M]*

102 [M - CsH7]*[2]
57 [C3H7]*[2]

Synthesis Protocols

(S)-4-Isopropyloxazolidine-2-thione is most commonly synthesized from the chiral amino

alcohol (S)-valinol. Both conventional heating and microwave-assisted methods have been

developed.
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This method involves the reaction of (S)-valinol with carbon disulfide in the presence of a base.
A highly practical procedure utilizes potassium carbonate and hydrogen peroxide to facilitate
the cyclization[3].

Experimental Protocol:

e To a solution of (S)-valinol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), add
potassium carbonate (1.0 eq).

e Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise.

 After stirring for 30 minutes, slowly add hydrogen peroxide (1.1 eq) while maintaining the
temperature below 10 °C.

o Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
e Monitor the reaction by thin-layer chromatography (TLC).

e Upon completion, quench the reaction with water and extract the product with an organic
solvent.

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford (S)-4-
Isopropyloxazolidine-2-thione.
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Conventional Synthesis Workflow
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Caption: Conventional Synthesis Workflow.
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Microwave irradiation offers a significant reduction in reaction time and often leads to improved
yields compared to conventional heating.

Experimental Protocol:

In a dedicated microwave process vial, combine (S)-valinol (1.0 eq), potassium carbonate
(1.0 eq), and carbon disulfide (1.5 eq) in a suitable solvent (e.g., dichloromethane/water)[4].

o Seal the vial and place it in a microwave reactor.

« [rradiate the mixture at a controlled temperature (e.g., 50 °C) and power (e.g., 50 W) for a
short duration (e.g., 10 minutes).

» After cooling, work up the reaction mixture as described in the conventional synthesis
protocol.

 Purify the product by column chromatography.
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Microwave-Assisted Synthesis Workflow
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Caption: Microwave-Assisted Synthesis Workflow.
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Application in Asymmetric Synthesis

(S)-4-Isopropyloxazolidine-2-thione is widely employed as a chiral auxiliary in asymmetric
synthesis, most notably in stereoselective aldol reactions. The bulky isopropyl group effectively
shields one face of the enolate, directing the approach of the electrophile to the opposite face,
thus achieving high diastereoselectivity.

The following is a general protocol for an asymmetric aldol reaction using an N-acyl derivative
of (S)-4-Isopropyloxazolidine-2-thione.

Experimental Protocol:

Step 1: N-Acylation

Dissolve (S)-4-Isopropyloxazolidine-2-thione (1.0 eq) in anhydrous THF and cool to -78
°C.

¢ Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

» Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).

o Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
* Quench the reaction with saturated agueous NH4Cl and extract the product.

o Purify the N-acyl derivative by column chromatography.

Step 2: Aldol Reaction

Dissolve the N-acyl derivative (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

Stir at 0 °C for 30 minutes, then cool to -78 °C.

Add the aldehyde (1.5 eq) dropwise.

Stir at -78 °C for 2 hours, then at 0 °C for 1 houir.
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e Quench the reaction with a pH 7 phosphate buffer and extract the aldol adduct.
o Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water at O °C.

e Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium
hydroxide (2.0 eq).

e Stirat 0 °C for 4 hours.
e Quench the reaction with an aqueous solution of NazSOs.
o The chiral auxiliary can be recovered from the organic layer after extraction.

» Acidify the aqueous layer and extract the desired B-hydroxy acid product.
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Asymmetric Aldol Reaction Workflow
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Caption: Asymmetric Aldol Reaction Workflow.
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Biological Activity

While the broader class of oxazolidinones and thiazolidinones has been investigated for
various biological activities, including antibacterial and antifungal properties, specific studies on
the biological activity of (S)-4-Isopropyloxazolidine-2-thione are limited in publicly available
literature. Its primary application remains in the realm of asymmetric synthesis as a chiral
auxiliary. Further research is required to fully elucidate any potential pharmacological properties
of this specific compound.

Safety and Handling

(S)-4-I1sopropyloxazolidine-2-thione should be handled in a well-ventilated area, and
appropriate personal protective equipment (PPE), including gloves and safety glasses, should
be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS)
provided by the supplier.

This technical guide provides a solid foundation for the understanding and utilization of (S)-4-
Isopropyloxazolidine-2-thione in a research and development setting. Its robust performance
as a chiral auxiliary, coupled with well-established synthetic routes, ensures its continued
importance in modern organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of (S)-4-
Isopropyloxazolidine-2-thione]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033593#physical-and-chemical-properties-of-s-4-
isopropyloxazolidine-2-thione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b033593#physical-and-chemical-properties-of-s-4-isopropyloxazolidine-2-thione
https://www.benchchem.com/product/b033593#physical-and-chemical-properties-of-s-4-isopropyloxazolidine-2-thione
https://www.benchchem.com/product/b033593#physical-and-chemical-properties-of-s-4-isopropyloxazolidine-2-thione
https://www.benchchem.com/product/b033593#physical-and-chemical-properties-of-s-4-isopropyloxazolidine-2-thione
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b033593?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

